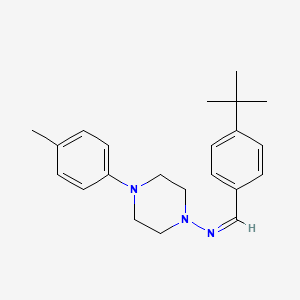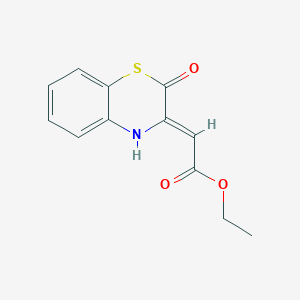![molecular formula C23H26FN3O4S B5917156 1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)
1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide, also known as FPPP, is a synthetic compound that belongs to the piperidine class of compounds. FPPP is a potent and selective inhibitor of the serotonin transporter (SERT) and has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide acts as a potent and selective inhibitor of the SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting the SERT, this compound increases the concentration of serotonin in the synaptic cleft, which leads to an increase in serotonin neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is responsible for cognitive function and working memory. This compound has also been shown to increase the release of oxytocin, which is responsible for social behavior and bonding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide has several advantages for use in lab experiments. It has a high affinity for the SERT, which makes it a potent and selective inhibitor. This compound is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, this compound has some limitations in lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. This compound also has a potential for abuse, which makes it difficult to use in human studies.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide. One potential direction is to study its potential therapeutic applications for depression and anxiety disorders. Another potential direction is to study its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, future research could investigate the long-term effects of this compound and its potential for abuse.
Métodos De Síntesis
The synthesis of 1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzoyl chloride with piperidine. This reaction yields 1-(4-fluorobenzoyl)-3-piperidinecarboxylic acid, which is then reacted with 4-(1-pyrrolidinylsulfonyl)phenylamine to produce this compound.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the SERT, which makes it a potential candidate for the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S/c24-19-7-5-17(6-8-19)23(29)26-13-3-4-18(16-26)22(28)25-20-9-11-21(12-10-20)32(30,31)27-14-1-2-15-27/h5-12,18H,1-4,13-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROSWLGCRVAUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)

![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)

![8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917112.png)
![3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5917114.png)
![8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917121.png)
![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)
![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)
![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917135.png)
